molecular formula C24H27N3O3 B6964123 [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone

[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone

Cat. No.: B6964123
M. Wt: 405.5 g/mol
InChI Key: NBLSPCCHNZUNRH-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a methoxyphenyl group and a piperidine ring substituted with a phenylethoxy group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group.

    Substitution: The phenylethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. It may also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
  • [1-(4-Hydroxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
  • [1-(4-Methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]ethanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and piperidine rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(4-methoxyphenyl)pyrazol-3-yl]-[4-(2-phenylethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-29-21-9-7-20(8-10-21)27-17-13-23(25-27)24(28)26-15-11-22(12-16-26)30-18-14-19-5-3-2-4-6-19/h2-10,13,17,22H,11-12,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLSPCCHNZUNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)N3CCC(CC3)OCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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